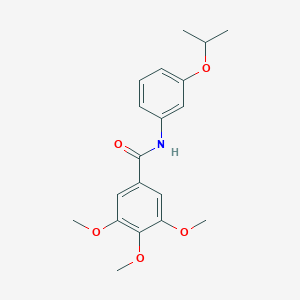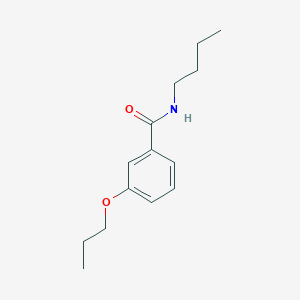![molecular formula C19H21NO5 B268299 N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B268299.png)
N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide, also known as APTM, is a chemical compound that has been studied for its potential therapeutic applications. APTM belongs to the class of compounds known as benzamides, which have been shown to have various biological activities.
Mechanism of Action
The mechanism of action of N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer cell growth. This compound has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, and to activate the AMPK signaling pathway, which is involved in the regulation of cell growth and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha, and to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for further research. However, one limitation of using this compound is its low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide. One area of research could be to further investigate its mechanism of action and identify its molecular targets. Another area of research could be to study the potential of this compound in combination with other anti-inflammatory or anti-tumor agents. Additionally, further studies could be conducted to assess the safety and efficacy of this compound in animal models and in clinical trials.
Synthesis Methods
The synthesis of N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide involves the reaction of 3,4,5-trimethoxybenzoic acid with allyl bromide and triethylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The resulting product is then treated with 2-aminophenol to form this compound. The purity of the product can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. This compound has been tested in vitro and in vivo for its potential to inhibit the growth of cancer cells, and has shown promising results.
properties
Molecular Formula |
C19H21NO5 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-(2-prop-2-enoxyphenyl)benzamide |
InChI |
InChI=1S/C19H21NO5/c1-5-10-25-15-9-7-6-8-14(15)20-19(21)13-11-16(22-2)18(24-4)17(12-13)23-3/h5-9,11-12H,1,10H2,2-4H3,(H,20,21) |
InChI Key |
NGXGBTGFYAZHOL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2OCC=C |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,4-dichloro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B268223.png)
![2,4-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268225.png)
![2,4-dichloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268226.png)
![N-{4-[(dipropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B268227.png)
![N-{3-[(2-methoxyethyl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B268228.png)

![2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268231.png)
![2-[(2-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268232.png)


![2-(4-chlorophenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B268236.png)

![3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268238.png)